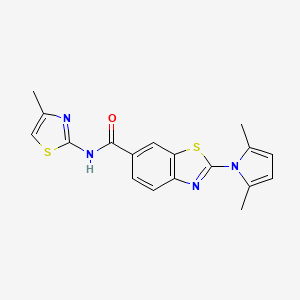![molecular formula C31H37NO5 B11148299 3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11148299.png)
3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4,8-DIMETHYL-7-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a decahydroisoquinoline moiety, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4,8-DIMETHYL-7-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multi-step organic synthesis. The key steps include:
Formation of the Decahydroisoquinoline Moiety: This can be achieved through the hydrogenation of isoquinoline derivatives under high pressure and temperature conditions.
Attachment of the Chromenone Structure: This involves the condensation of a suitable chromenone precursor with the decahydroisoquinoline intermediate.
Introduction of the Hydroxy Group: This step typically involves selective hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chromenone structure can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4,8-DIMETHYL-7-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4,8-DIMETHYL-7-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in key biological processes.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- **3-[3-(4A-HYDROXY-TETRAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4,8-DIMETHYL-7-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE
- **3-[3-(4A-HYDROXY-OCTAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4,8-DIMETHYL-7-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE
Uniqueness
The unique combination of functional groups in 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-4,8-DIMETHYL-7-[(3-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C31H37NO5 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
3-[3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-oxopropyl]-4,8-dimethyl-7-[(3-methylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C31H37NO5/c1-20-7-6-8-23(17-20)19-36-27-12-10-25-21(2)26(30(34)37-29(25)22(27)3)11-13-28(33)32-16-15-31(35)14-5-4-9-24(31)18-32/h6-8,10,12,17,24,35H,4-5,9,11,13-16,18-19H2,1-3H3 |
InChI Key |
HUDOGFZMHXVYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CCC(=O)N4CCC5(CCCCC5C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11148222.png)


![N-[2-(cyanomethyl)-4-(4-methylphenyl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B11148235.png)

![N-[3-(acetylamino)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11148245.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11148249.png)
![(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone](/img/structure/B11148253.png)
![5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11148271.png)
![1-methyl-5-phenyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-2-pyrrolidinone](/img/structure/B11148277.png)
![N-[2-{(E)-1-cyano-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B11148285.png)
![5,6-dimethoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide](/img/structure/B11148288.png)
![9-methyl-2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11148289.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11148290.png)
